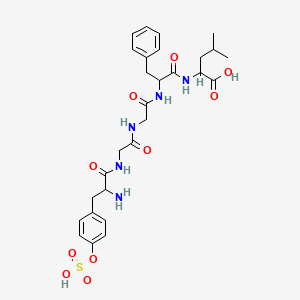
H-DL-Pro-DL-xiThr-DL-His-DL-xiIle-DL-Lys-DL-Trp-Gly-DL-Asp-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
H-Pro-Thr-His-Ile-Lys-Trp-Gly-Asp-OH is a peptide composed of the amino acids proline, threonine, histidine, isoleucine, lysine, tryptophan, glycine, and aspartic acid. This compound is known for its potent inhibitory effects on platelet activation, which is induced by nitroprusside. It also inhibits the expression and activity of growth factors such as platelet-derived growth factor (PDGF) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Pro-Thr-His-Ile-Lys-Trp-Gly-Asp-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Deprotection: Removal of the protecting group from the amino terminus of the resin-bound peptide.
Coupling: Addition of the next amino acid in the sequence, which is activated by reagents such as HBTU or DIC.
Cleavage: The final peptide is cleaved from the resin using a cleavage cocktail, often containing trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides like H-Pro-Thr-His-Ile-Lys-Trp-Gly-Asp-OH involves large-scale SPPS, utilizing automated peptide synthesizers to ensure high yield and purity. The process is optimized for scalability, with stringent quality control measures to ensure consistency and efficacy of the final product .
Chemical Reactions Analysis
Types of Reactions
H-Pro-Thr-His-Ile-Lys-Trp-Gly-Asp-OH can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of amino acids like tryptophan and histidine.
Reduction: Reduction reactions can affect disulfide bonds if present in the peptide structure.
Substitution: Amino acid residues in the peptide can be substituted with other residues to study structure-activity relationships.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid can be used under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Site-directed mutagenesis or chemical synthesis methods are employed to introduce substitutions.
Major Products
The major products of these reactions depend on the specific amino acids involved and the reaction conditions. For example, oxidation of tryptophan can lead to the formation of kynurenine .
Scientific Research Applications
H-Pro-Thr-His-Ile-Lys-Trp-Gly-Asp-OH has a wide range of applications in scientific research:
Chemistry: Used as a model peptide to study peptide synthesis and modification techniques.
Biology: Investigated for its role in inhibiting platelet activation and growth factor expression.
Medicine: Potential therapeutic applications in conditions involving excessive platelet activation and growth factor activity, such as cardiovascular diseases.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
Mechanism of Action
H-Pro-Thr-His-Ile-Lys-Trp-Gly-Asp-OH exerts its effects by inhibiting the activation of platelets and the expression of growth factors like PDGF. The peptide interacts with specific receptors on the surface of platelets, preventing their activation and subsequent aggregation. This inhibition of platelet activation reduces the risk of thrombus formation, making it a potential therapeutic agent for cardiovascular diseases .
Comparison with Similar Compounds
Similar Compounds
Cyclo(-Arg-Gly-Asp-D-Tyr-Lys): Another peptide with inhibitory effects on platelet activation.
Boc-Pro-Thr-OH: A simpler peptide used in synthetic studies.
Cyclo(Pro-Trp): A cyclic peptide with distinct biological activities.
Uniqueness
H-Pro-Thr-His-Ile-Lys-Trp-Gly-Asp-OH is unique due to its specific sequence and potent inhibitory effects on platelet activation and growth factor expression. Its ability to inhibit PDGF activity sets it apart from other peptides with similar functions .
Properties
Molecular Formula |
C44H64N12O12 |
|---|---|
Molecular Weight |
953.1 g/mol |
IUPAC Name |
2-[[2-[[2-[[6-amino-2-[[2-[[2-[[3-hydroxy-2-(pyrrolidine-2-carbonylamino)butanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]butanedioic acid |
InChI |
InChI=1S/C44H64N12O12/c1-4-23(2)36(55-41(64)32(17-26-20-46-22-50-26)54-43(66)37(24(3)57)56-39(62)29-13-9-15-47-29)42(65)52-30(12-7-8-14-45)40(63)53-31(16-25-19-48-28-11-6-5-10-27(25)28)38(61)49-21-34(58)51-33(44(67)68)18-35(59)60/h5-6,10-11,19-20,22-24,29-33,36-37,47-48,57H,4,7-9,12-18,21,45H2,1-3H3,(H,46,50)(H,49,61)(H,51,58)(H,52,65)(H,53,63)(H,54,66)(H,55,64)(H,56,62)(H,59,60)(H,67,68) |
InChI Key |
QEULPEXEDWQVEI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NCC(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CC3=CN=CN3)NC(=O)C(C(C)O)NC(=O)C4CCCN4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


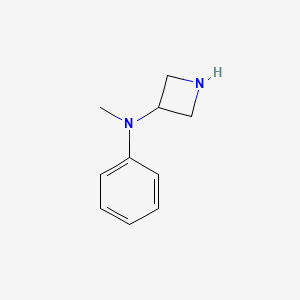
![Methyl 2-{2,5-dioxo-2',3'-dihydrospiro[imidazolidine-4,1'-indene]-1-yl}acetate](/img/structure/B12109910.png)

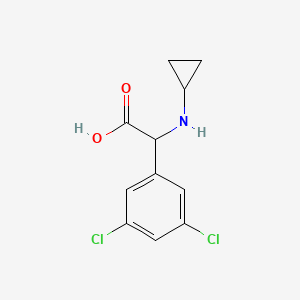
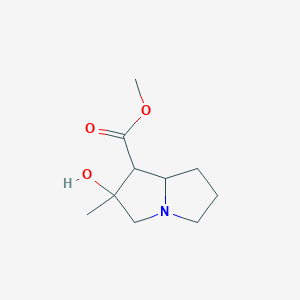
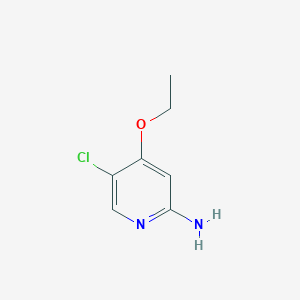


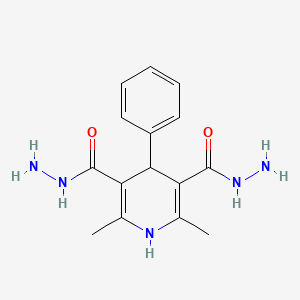
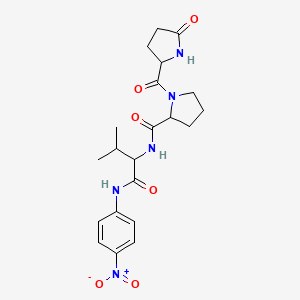
![4-[(2Z)-2-[(2E,4E,6E)-7-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfoindol-1-ium-2-yl]hepta-2,4,6-trienylidene]-3,3-dimethyl-5-sulfoindol-1-yl]butane-1-sulfonate](/img/structure/B12109967.png)

![(2,4-Dimethylphenyl)[(1,3,5-trimethylpyrazol-4-yl)methyl]amine](/img/structure/B12109976.png)
